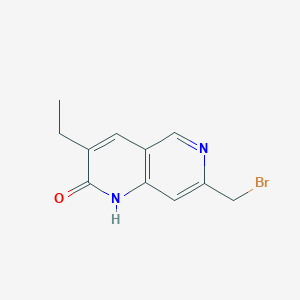
7-(bromomethyl)-3-ethyl-1H-1,6-naphthyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Bromomethyl)-3-ethyl-1H-1,6-naphthyridin-2-one is a synthetic organic compound belonging to the naphthyridine family. This compound is characterized by the presence of a bromomethyl group at the 7th position and an ethyl group at the 3rd position on the naphthyridine ring. The compound’s unique structure makes it a valuable subject of study in various scientific fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-(bromomethyl)-3-ethyl-1H-1,6-naphthyridin-2-one typically involves the bromination of a precursor naphthyridine compound. One common method includes the reaction of 3-ethyl-1H-1,6-naphthyridin-2-one with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 7-(Bromomethyl)-3-ethyl-1H-1,6-naphthyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthyridine derivatives with different functional groups.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
- Substitution reactions yield various substituted naphthyridine derivatives.
- Oxidation reactions produce naphthyridine ketones or carboxylic acids.
- Reduction reactions result in the formation of methyl-substituted naphthyridines.
Aplicaciones Científicas De Investigación
7-(Bromomethyl)-3-ethyl-1H-1,6-naphthyridin-2-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a DNA intercalator and alkylating agent, which can be useful in cancer therapy.
Materials Science: It is used in the synthesis of novel polymers and materials with unique electronic properties.
Biological Research: The compound’s ability to interact with biomolecules makes it a valuable tool in studying cellular processes and drug interactions.
Industrial Applications: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 7-(bromomethyl)-3-ethyl-1H-1,6-naphthyridin-2-one involves its ability to alkylate DNA. The bromomethyl group reacts with nucleophilic sites on DNA bases, leading to the formation of covalent bonds and crosslinks. This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. The compound’s ability to intercalate between DNA bases further enhances its cytotoxic effects .
Comparación Con Compuestos Similares
1,8-Bis(bromomethyl)acridine: Known for its DNA crosslinking and intercalating properties.
2-(Bromomethyl)-7-methylacridine: Exhibits similar DNA alkylation activity.
2,7-Dimethylacridine: Less active in DNA intercalation compared to other bromomethyl acridines.
Uniqueness: 7-(Bromomethyl)-3-ethyl-1H-1,6-naphthyridin-2-one stands out due to its specific substitution pattern on the naphthyridine ring, which imparts unique electronic and steric properties. These characteristics make it a versatile compound for various applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C11H11BrN2O |
|---|---|
Peso molecular |
267.12 g/mol |
Nombre IUPAC |
7-(bromomethyl)-3-ethyl-1H-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C11H11BrN2O/c1-2-7-3-8-6-13-9(5-12)4-10(8)14-11(7)15/h3-4,6H,2,5H2,1H3,(H,14,15) |
Clave InChI |
YYCWMOLAGYDLOC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C(N=C2)CBr)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


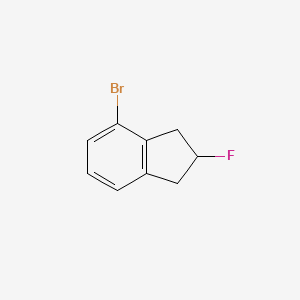
![1-Piperidinecarboxylic acid, 3-(6-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-, 1,1-dimethylethyl ester](/img/structure/B13911990.png)

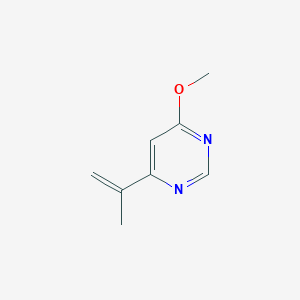
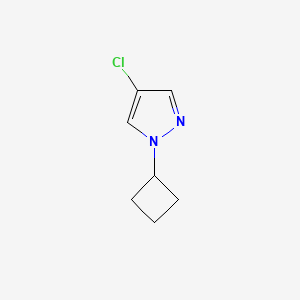
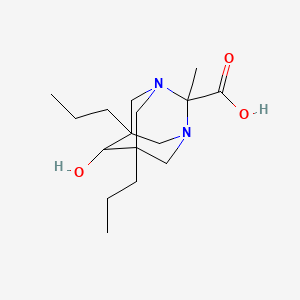
![methyl 4-{[(2E)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B13912007.png)
![1-[(Trimethylsilyl)ethynyl]cyclopropan-1-ol](/img/structure/B13912008.png)
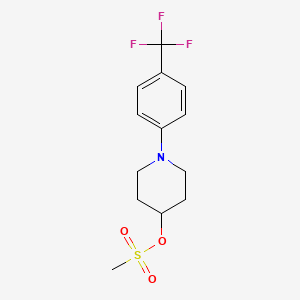
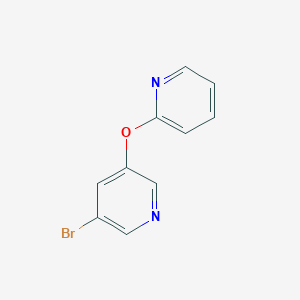
![(3aS,6aS)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole;4-methylbenzenesulfonic acid](/img/structure/B13912037.png)
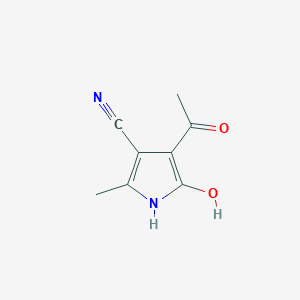
![Methyl [(2-thioxobenzo[d]thiazol-3(2H)-yl)methyl] cyanocarbonimidodithioate](/img/structure/B13912053.png)
![5,7-Ditert-butyl-3-[2,6-di(propan-2-yl)phenyl]-1,3-benzoxazol-3-ium;trifluoroborane;fluoride](/img/structure/B13912060.png)
